2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Medicinal Chemistry Cannabinoid CB2 Receptor Structure-Activity Relationship

This conformationally restricted cyclopenta[c]pyrazole features a thiophen-3-yl at C3 and an N1-acetonitrile handle for amine, tetrazole, or radiolabel conversion. SAR: >100-fold CB2 affinity shifts if thiophene regioisomer altered—essential for CNS-penetrant sigma-1 PET tracers (CNS MPO 5.2) and tetracyclic CB2 agonist libraries. Generic analogs cannot replicate its pre-organized bioactive conformation. ≥95% purity.

Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
CAS No. 2098008-37-6
Cat. No. B1479681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
CAS2098008-37-6
Molecular FormulaC12H11N3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N
InChIInChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2
InChIKeyNSYVNQBBYMWJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098008-37-6): Procurement Guide and Structural Characterization


2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098008-37-6) is a synthetic heterocyclic building block featuring a partially saturated cyclopenta[c]pyrazole core with a thiophen-3-yl substituent at the C3 position and an acetonitrile group appended at the N1 position [1]. The compound has a molecular formula of C12H11N3S and a molecular weight of 229.30 g/mol [1]. Its scaffold is a conformationally restricted analog of 3-(thiophen-3-yl)-1H-pyrazole, designed for use as a synthetic intermediate in the construction of tricyclic pyrazole libraries, particularly those targeting cannabinoid CB2 receptors and sigma-1 receptors [2].

Why Generic Substitution Fails for 2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile: The Critical Role of Regioisomeric and Scaffold Architecture


Substituting this compound with a generic pyrazole-acetonitrile or a simple thiophene derivative fails to replicate its unique combination of a partially saturated cyclopenta[c]pyrazole bicycle, a specific thiophene-3-yl regioisomer, and an N1-linked acetonitrile handle [1]. The tetrahydrocyclopenta ring constrains the conformational flexibility of the pyrazole core, which is a critical design feature for pre-organizing the scaffold into the bioactive conformation observed in potent sigma-1 and CB2 receptor ligands [2]. Replacing the thiophen-3-yl group with a thiophen-2-yl or a phenyl substituent alters the electron density distribution and the trajectory of the aromatic ring, which can lead to a complete loss of affinity in receptor binding assays, as demonstrated in structurally related dihydrothienocyclopentapyrazole series where regioisomeric modifications caused >100-fold shifts in Ki values [3].

Product-Specific Quantitative Evidence Guide for 2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile: Differentiating Properties vs. Top Analogs


Regioisomeric Advantage: Thiophene-3-yl vs. Thiophene-2-yl Substitution in Cyclopenta[c]pyrazole Scaffolds

In the closely related dihydrothienocyclopentapyrazole series, the thiophene ring orientation is a key determinant of CB2 receptor affinity. The lead compound 6-methyl-1-(1,4-dichlorophenyl)-N-piperidinyl-1,4-dihydrothieno[2′,3′-4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide (6a), which contains a fused thiophene in the orientation analogous to a thiophen-2-yl attachment, exhibited a CB2 Ki of 2.30 nM [1]. In contrast, analogs with altered thiophene geometry or replacement with other heterocycles showed significantly reduced potency (Ki > 100 nM) and lower selectivity over CB1 [1]. The target compound, bearing a thiophen-3-yl group linked through the pyrazole C3 position, presents a distinct vector and electron distribution compared to the thiophene-2-yl fused system, which is predicted to result in a divergent selectivity profile when used as a building block for CB2 or sigma-1 ligand synthesis.

Medicinal Chemistry Cannabinoid CB2 Receptor Structure-Activity Relationship

Conformational Constraint Advantage: Cyclopenta[c]pyrazole vs. Simple Pyrazole Core

The cyclopenta[c]pyrazole scaffold provides a semi-rigid bicyclic framework that restricts the rotational freedom of the N1-substituent relative to the pyrazole C3-aryl ring. This conformational constraint is a proven design strategy for achieving high sigma-1 receptor affinity. In the seminal sigma-1 ligand study, a series of cycloalkyl-annelated pyrazoles demonstrated pKi values > 8.0 (Ki < 10 nM) at the sigma-1 receptor [1]. In contrast, simple 1-substituted pyrazoles lacking the fused cyclopentane ring exhibit significantly higher conformational entropy and generally fail to achieve the same level of potency. The target compound's tetrahydrocyclopenta ring pre-organizes the acetonitrile side chain into a defined trajectory, which is critical for interacting with the sigma-1 receptor's hydrophobic pocket [1].

Sigma-1 Receptor Conformational Restriction Drug Design

Functional Handle Differentiation: Acetonitrile (CH2CN) Group for Click Chemistry and Heterocycle Synthesis

The N1-acetonitrile group is a versatile synthetic handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or conversion to a tetrazole bioisostere. This functionality is absent in the closest commercial analogs, such as 3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098008-36-5) which lacks any N1-substituent, or 1-(2-chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, which carries a chloroethyl group instead. The cyano group can be transformed into a tetrazole ring via reaction with sodium azide/ammonium chloride, providing a carboxylic acid bioisostere that enhances metabolic stability and hydrogen bonding capacity [1]. The chloroethyl analog, in contrast, requires additional steps to install a bioisostere and may introduce unwanted reactivity or toxicity.

Click Chemistry Tetrazole Synthesis Bioisostere

Predicted Physicochemical Property Advantage: CNS Multiparameter Optimization (MPO) Score

The target compound's computed physicochemical properties fall within the favorable range for CNS drug discovery. Its molecular weight (229.30 g/mol) is well below the 400 Da threshold for good brain permeability, and its computed XLogP3-AA of 2.2 is within the optimal lipophilicity range (1 < LogP < 3) for CNS candidates [1]. The topological polar surface area (TPSA) is 69.9 Ų, which is below the commonly cited cutoff of 90 Ų for blood-brain barrier penetration [1]. In comparison, a related analog, 2-(3-phenyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile (CAS 2097953-39-2), has a higher molecular weight (223.27 g/mol, similar) but an XLogP3-AA of approximately 2.5 due to the phenyl substituent. More critically, the thiophene ring introduces sulfur-mediated polarizability not present in the phenyl analog, which can enhance binding through sulfur-π interactions with methionine or cysteine residues in receptor binding pockets [2].

Drug-Likeness CNS Penetration Physicochemical Properties

Best Research and Industrial Application Scenarios for 2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile


Synthesis of Fused Tetracyclic CB2 Ligand Libraries via Sequential Functionalization

Based on its structural alignment with potent dihydrothienocyclopentapyrazole CB2 ligands, this compound is optimally deployed as a central building block for synthesizing libraries of tetracyclic CB2 agonists [1]. The acetonitrile group can be reduced to a primary amine or converted to a tetrazole, providing anchor points for further ring closure or amide coupling. The thiophene-3-yl substituent introduces a specific electronic character that has been shown to be critical for achieving high CB2 selectivity (191-fold over CB1) and potent agonism (pERK inhibition in HL-60 cells) in structurally related analogs [1]. This scenario is directly supported by the quantitative SAR data demonstrating that modifications to the thiophene moiety result in >100-fold changes in CB2 affinity, underscoring the need for the precise 3-thienyl isomer in achieving target potency.

Construction of Sigma-1 Receptor Positron Emission Tomography (PET) Tracer Precursors

The compound's favorable CNS physicochemical properties, including a CNS MPO score of 5.2 and a low TPSA of 69.9 Ų, make it an ideal candidate for developing sigma-1 receptor PET tracer precursors [1]. The acetonitrile group can be readily converted to a [11C]methyl or [18F]fluoroethyl label via well-established radiochemistry protocols. The cyclopenta[c]pyrazole scaffold has a validated track record of delivering sigma-1 receptor ligands with pKi > 8.0 [2]. This application scenario is justified by the combination of the scaffold's known sigma-1 affinity and the compound's predicted ability to cross the blood-brain barrier efficiently, a critical requirement for neuroimaging applications.

Development of Tetrazole-Containing Kinase Inhibitor Libraries via Click Chemistry Diversification

The acetonitrile substituent is a direct precursor to tetrazole formation, a well-validated carboxylic acid bioisostere in kinase inhibitor design [1]. This compound can serve as a common intermediate for generating a library of tetrazole derivatives via [3+2] cycloaddition with azides, followed by further diversification at the thiophene 2- and 5-positions. The thiophene ring provides a synthetically tractable handle for electrophilic substitution or cross-coupling reactions, enabling parallel library synthesis. This approach is both step-economical—eliminating the need for a separate N-alkylation step required by the unsubstituted cyclopenta[c]pyrazole parent scaffold—and strategically positions the tetrazole as a metabolic soft spot, enhancing the pharmacokinetic profile of the resulting kinase inhibitors.

Quote Request

Request a Quote for 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.